Cas no 2172172-47-1 ((3-{(5-ethylfuran-2-yl)methylsulfanyl}-2-hydroxypropyl)(methyl)amine)

Technical Introduction: (3-{(5-Ethylfuran-2-yl)methylsulfanyl}-2-hydroxypropyl)(methyl)amine is a specialized organic compound featuring a furan ring substituted with an ethyl group, linked via a methylsulfanyl bridge to a 2-hydroxypropylamine scaffold. The presence of both sulfur and nitrogen functionalities, along with the hydroxyl group, imparts potential reactivity and polarity, making it suitable for applications in medicinal chemistry or as an intermediate in synthetic organic chemistry. The furan moiety may contribute to its stability and electronic properties, while the amine and hydroxyl groups offer sites for further derivatization. This compound’s structural features suggest utility in ligand design or as a building block for pharmacologically active molecules.
(3-{(5-ethylfuran-2-yl)methylsulfanyl}-2-hydroxypropyl)(methyl)amine structure
2172172-47-1 structure
Product Name:(3-{(5-ethylfuran-2-yl)methylsulfanyl}-2-hydroxypropyl)(methyl)amine
CAS No:2172172-47-1
MF:C11H19NO2S
MW:229.339061975479
CID:6373600
PubChem ID:165518858
Update Time:2025-11-01

(3-{(5-ethylfuran-2-yl)methylsulfanyl}-2-hydroxypropyl)(methyl)amine Chemical and Physical Properties

Names and Identifiers

    • (3-{(5-ethylfuran-2-yl)methylsulfanyl}-2-hydroxypropyl)(methyl)amine
    • (3-{[(5-ethylfuran-2-yl)methyl]sulfanyl}-2-hydroxypropyl)(methyl)amine
    • EN300-1290291
    • 2172172-47-1
    • Inchi: 1S/C11H19NO2S/c1-3-10-4-5-11(14-10)8-15-7-9(13)6-12-2/h4-5,9,12-13H,3,6-8H2,1-2H3
    • InChI Key: JJBNPSZZETVZTE-UHFFFAOYSA-N
    • SMILES: S(CC1=CC=C(CC)O1)CC(CNC)O

Computed Properties

  • Exact Mass: 229.11365002g/mol
  • Monoisotopic Mass: 229.11365002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 7
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 70.7Ų

(3-{(5-ethylfuran-2-yl)methylsulfanyl}-2-hydroxypropyl)(methyl)amine Pricemore >>

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Additional information on (3-{(5-ethylfuran-2-yl)methylsulfanyl}-2-hydroxypropyl)(methyl)amine

Introducing (3-{(5-ethylfuran-2-yl)methylsulfanyl}-2-hydroxypropyl)(methyl)amine (CAS No. 2172172-47-1): A Key Compound in Modern Chemical and Pharmaceutical Research

CAS No. 2172172-47-1 refers to a specialized organic compound known as (3-{(5-ethylfuran-2-yl)methylsulfanyl}-2-hydroxypropyl)(methyl)amine. This compound has garnered significant attention in the fields of chemical biology and pharmaceutical development due to its unique structural properties and potential applications. The presence of a 5-ethylfuran-2-yl moiety and a methylsulfanyl group in its molecular structure makes it a versatile intermediate for synthesizing various bioactive molecules. Its hydroxypropyl side chain further enhances its reactivity, making it a valuable candidate for drug design and molecular engineering.

The compound's significance is underscored by its role in the synthesis of novel pharmacophores that exhibit promising biological activities. Recent studies have highlighted its potential in developing therapeutic agents targeting neurological disorders, inflammation, and metabolic diseases. The methylamine component of the molecule contributes to its ability to form stable hydrogen bonds, which is crucial for interactions with biological targets such as enzymes and receptors.

In the realm of pharmaceutical research, (3-{(5-ethylfuran-2-yl)methylsulfanyl}-2-hydroxypropyl)(methyl)amine has been explored as a precursor for derivatives with enhanced pharmacokinetic properties. Researchers have leveraged its structural framework to create molecules with improved solubility, bioavailability, and target specificity. For instance, modifications to the hydroxypropyl group have been investigated to optimize metabolic stability, while the 5-ethylfuran-2-yl moiety has been modified to enhance binding affinity to specific protein targets.

One of the most compelling aspects of this compound is its versatility in medicinal chemistry. The combination of a methylsulfanyl group and an amine moiety provides multiple sites for functionalization, enabling the creation of a diverse library of analogs. These analogs can be screened for activity against various disease pathways, including cancer, cardiovascular diseases, and autoimmune conditions. The 5-ethylfuran-2-yl group, in particular, has been shown to contribute to the compound's ability to cross the blood-brain barrier, making it an attractive candidate for central nervous system (CNS) drug development.

Advances in computational chemistry have further accelerated the exploration of (3-{(5-ethylfuran-2-yl)methylsulfanyl}-2-hydroxypropyl)(methyl)amine's potential applications. Molecular modeling studies have revealed insights into its interactions with biological targets at an atomic level, guiding the design of more effective derivatives. These studies have also highlighted its potential as a scaffold for developing small-molecule inhibitors with high selectivity and low toxicity.

The compound's role in drug discovery is not limited to its use as an intermediate. It has also been investigated for its potential in developing biomaterials with tailored properties. For example, its ability to form stable hydrogen bonds has been exploited in designing hydrogels with applications in tissue engineering and drug delivery systems. The hydroxypropyl group's compatibility with various polymer matrices makes it an ideal candidate for creating biocompatible materials that can encapsulate therapeutic agents and release them in a controlled manner.

Recent clinical trials have begun to explore the therapeutic potential of derivatives derived from CAS No. 2172172-47-1. These trials have shown promising results in treating conditions characterized by inflammation and oxidative stress. The compound's ability to modulate key signaling pathways involved in these processes has made it a focus of interest for researchers seeking novel therapeutic strategies.

The synthesis of (3-{(5-ethylfuran-2-yl)methylsulfanyl}-2-hydroxypropyl)(methyl)amine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that researchers can access high-quality material for their studies. These methodologies often involve catalytic processes that minimize waste and enhance efficiency.

The environmental impact of producing this compound has also been a focus of research efforts. Green chemistry principles have been applied to develop sustainable synthetic routes that reduce energy consumption and minimize the use of hazardous reagents. These efforts align with broader industry initiatives aimed at promoting sustainable practices in pharmaceutical manufacturing.

In conclusion, CAS No. 2172172-47-1, corresponding to (3-{(5-ethylfuran-2-yl)methylsulfanyl}-2-hydroxypropyl)(methyl)amine, represents a significant advancement in chemical biology and pharmaceutical research. Its unique structural features make it a versatile intermediate for developing novel therapeutics targeting various diseases. Ongoing research continues to uncover new applications for this compound, reinforcing its importance in modern drug discovery efforts.

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